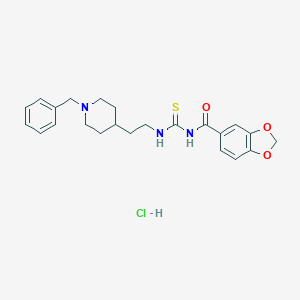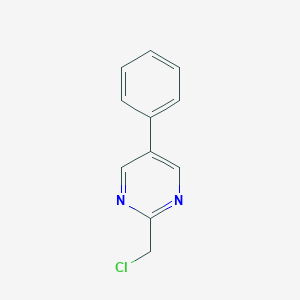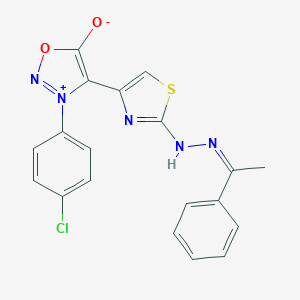
3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium has various biochemical and physiological effects. These include anti-cancer effects by inducing apoptosis and inhibiting cell proliferation, anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, and anti-microbial effects by inhibiting the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium in lab experiments is its ability to selectively target certain enzymes or pathways. This makes it a valuable tool for studying the mechanisms involved in the development and progression of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
The potential applications of 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium in scientific research are vast. Some of the future directions that can be explored include the development of new anti-cancer drugs, the identification of new targets for anti-inflammatory therapy, and the discovery of new antimicrobial agents.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium is a promising compound with potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore new avenues for its use in scientific research.
Métodos De Síntesis
The synthesis of 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium involves the reaction of 2-((4-chlorophenyl)amino)-4-thiazolecarboxylic acid hydrazide with benzaldehyde followed by cyclization with nitrous acid. This method has been reported in various research articles and has been found to be effective in producing the desired compound.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include anti-cancer research, anti-inflammatory research, and anti-microbial research.
Propiedades
Número CAS |
155812-27-4 |
|---|---|
Nombre del producto |
3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium |
Fórmula molecular |
C19H14ClN5O2S |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C19H14ClN5O2S/c1-12(13-5-3-2-4-6-13)22-23-19-21-16(11-28-19)17-18(26)27-24-25(17)15-9-7-14(20)8-10-15/h2-11H,1H3,(H-,21,23,24,26)/b22-12- |
Clave InChI |
HXZKBPMBMILXOI-UUYOSTAYSA-N |
SMILES isomérico |
C/C(=N/NC1=NC(=CS1)C2=C(ON=[N+]2C3=CC=C(C=C3)Cl)[O-])/C4=CC=CC=C4 |
SMILES |
CC(=NNC1=NC(=CS1)C2=C(ON=[N+]2C3=CC=C(C=C3)Cl)[O-])C4=CC=CC=C4 |
SMILES canónico |
CC(=NNC1=NC(=CS1)C2=C(ON=[N+]2C3=CC=C(C=C3)Cl)[O-])C4=CC=CC=C4 |
Sinónimos |
3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiaz olyl)-1,2,3-oxadiazolium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



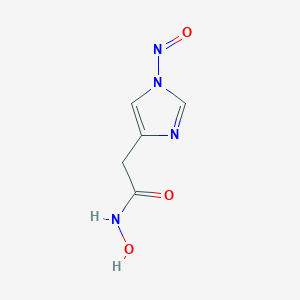
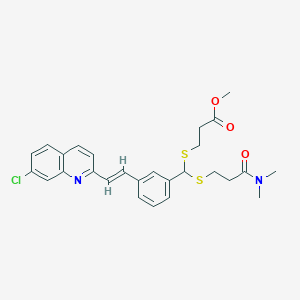
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)





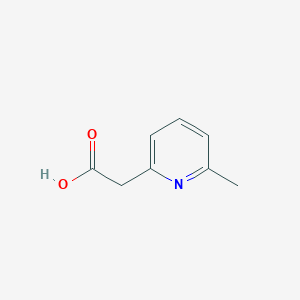
![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)

